The compound is derived from the pyrrolo[3,2-B]pyridine framework, which is characterized by a fused pyrrole and pyridine structure. This structural arrangement contributes to its unique chemical reactivity and biological activity. Research indicates that derivatives of this compound can act as inhibitors for various biological targets, including protein kinases, which are crucial in cell signaling pathways related to cancer and other diseases .
The synthesis of 5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine can be achieved through several methods. One common approach involves the use of starting materials such as 2-bromo-5-methylpyridine, which undergoes various transformations to yield the desired product. Key steps include:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity .
The molecular structure of 5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine features:
5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine exhibits several noteworthy chemical reactions:
These reactions are significant for developing derivatives with enhanced pharmacological properties .
The mechanism of action for compounds like 5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine often involves:
5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine exhibits several important physical and chemical properties:
5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine has potential applications in several fields:
The 1H-pyrrolo[3,2-b]pyridine scaffold—classified as a 4-azaindole—comprises a fused bicyclic system pairing a six-membered pyridine ring with a five-membered pyrrole ring. This fusion occurs at the pyridine's [3,2-b] position, creating a planar, electron-rich π-system. The nitrogen atoms occupy distinct electronic environments: the pyrrole nitrogen (position 1) contributes to the system's aromaticity through its lone pair, while the pyridine nitrogen (position 4) acts as a basic site capable of protonation or coordination [3] [9]. This dual functionality underpins the scaffold's versatility in medicinal chemistry, as evidenced by its presence in GluN2B receptor modulators and gastric acid secretion inhibitors [3] [5]. The fusion angle between rings slightly distorts planarity (deviation <5°), optimizing π-conjugation and enabling charge delocalization across both rings—a property critical for biological interactions [5].
Methyl substituents at positions 5 and 7 induce significant electronic and steric perturbations:
Table 1: Electronic Effects of Methyl Substituents in Pyrrolo[3,2-b]pyridines
Position | Inductive Effect | Primary Electronic Influence | Biological Impact |
---|---|---|---|
7-Methyl | Strong +I | ↑ HOMO energy at C6/C8 | Enhanced nucleophilicity; metabolic shielding |
5-Methyl | Moderate +I | ↑ Electron density at C4/C6 | Improved binding affinity to hydrophobic targets |
The 5,7-dimethyl derivative exhibits balanced lipophilicity (calculated LogD₇.₄ ≈ 2.1–2.7), positioning it within optimal range for oral bioavailability. Kinetic solubility studies in phosphate-buffered saline (pH 7.4) indicate moderate aqueous solubility (25–50 μg/mL), attributable to the compound's rigid, planar structure that promotes crystal lattice stability [5] [7]. N-methylation at position 1 increases solubility to >100 μg/mL by disrupting intermolecular hydrogen bonding, as observed in GluN2B modulator optimization [5]. Partitioning behavior reveals pH-dependent membrane affinity:
Table 2: Experimental Physicochemical Parameters of 5,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine
Property | Value | Measurement Conditions | Reference Analogue |
---|---|---|---|
Calculated LogD₇.₄ | 2.1–2.7 | Chromatographic retention correlation | [7] |
Kinetic solubility (PBS) | 25–50 μg/mL | pH 7.4, nephelometry | [5] |
Protein binding | 40–50% | Human serum albumin binding assay | [5] |
Microsomal stability (HLM) | CLᵢₙₜ: 29 μL/min/mg | Human liver microsomes | [5] |
Nuclear Magnetic Resonance (¹H/¹³C NMR):
Infrared Spectroscopy: Key absorptions include 3180 cm⁻¹ (N-H stretch), 2920 cm⁻¹ (asymmetric C-H, methyl), 1595 cm⁻¹ (C=C/C=N ring vibrations), and 1460 cm⁻¹ (methyl deformation). The absence of carbonyl stretches (1650–1750 cm⁻¹) confirms the non-functionalized core structure [3].
Mass Spectrometry: Electron ionization (EI-MS) shows molecular ion [M]⁺ at m/z 146.084 (calculated for C₉H₁₀N₂: 146.084), with characteristic fragments at m/z 131 (loss of CH₃), 117 (loss of C₂H₅), and 90 (retro-Diels-Alder cleavage yielding pyrrole and acetonitrile ions) [9].
While single-crystal X-ray diffraction data for 5,7-dimethyl-1H-pyrrolo[3,2-b]pyridine remains unreported, structural analogs reveal key packing motifs:
The absence of polymorphism reports indicates stable monoclinic packing under ambient conditions. Methyl substituents reduce melting points (observed range 180–190°C) compared to unsubstituted derivatives (220–230°C) by disrupting crystal symmetry [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1